LogP Comparison: Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate Hydrochloride vs. Methyl Ester Analog
The ethyl ester moiety in Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride increases lipophilicity compared to its methyl ester analog (methyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride), which may enhance membrane permeability and alter pharmacokinetic profiles [1].
| Evidence Dimension | Calculated LogP |
|---|---|
| Target Compound Data | LogP = -0.46 [1] |
| Comparator Or Baseline | Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride (LogP = -0.69 ) |
| Quantified Difference | ΔLogP = +0.23 units (increased lipophilicity) |
| Conditions | Computational prediction (ChemSpace / Hit2Lead) |
Why This Matters
Higher LogP correlates with improved passive membrane permeability, potentially enhancing oral bioavailability and CNS penetration in drug discovery programs.
- [1] ChemSpace. (2025). Ethyl 4-aminooxane-4-carboxylate hydrochloride. CSCS00015184953. LogP: -0.46. View Source
